Ivaltinostat

Description

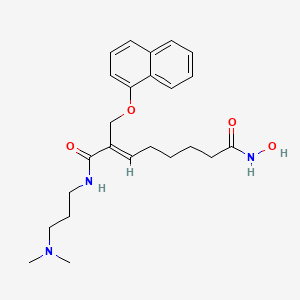

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28)/b20-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGCSOFQTDKPSO-RGVLZGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCNC(=O)/C(=C/CCCCC(=O)NO)/COC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028069 | |

| Record name | CG200745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936221-33-9 | |

| Record name | CG-200745 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936221339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CG-200745 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CG200745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IVALTINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8MLM7L2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ivaltinostat (CG-200745): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (also known as CG-200745) is a potent, orally active, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2] By targeting HDAC enzymes, this compound modulates the acetylation status of histone and non-histone proteins, leading to the reactivation of tumor suppressor genes and the induction of anti-proliferative effects in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data on this compound, serving as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is characterized by a hydroxamic acid moiety, which is crucial for its inhibitory activity as it chelates the zinc ion in the catalytic pocket of HDAC enzymes.[1][2]

Chemical Structure:

(E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-enediamide [1]

Table 1: Physicochemical Properties of this compound (CG-200745)

| Property | Value | Reference |

| CAS Number | 936221-33-9 (free base) | [1] |

| Molecular Formula | C24H33N3O4 | [1] |

| Molecular Weight | 427.54 g/mol | [1] |

| IUPAC Name | (E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-enediamide | [1] |

| Appearance | Powder | [3] |

| Synonyms | CG-200745, CG-745 | [1][4] |

Mechanism of Action and Signaling Pathways

This compound functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[2] Its primary mechanism involves the inhibition of the deacetylation of histone proteins, leading to a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[4] Additionally, this compound influences the acetylation of non-histone proteins, including tubulin and p53, further contributing to its anti-cancer effects.[1][5]

Signaling Pathways Modulated by this compound:

-

p53 Signaling: this compound induces the accumulation of the tumor suppressor protein p53 and promotes its acetylation. This leads to p53-dependent transactivation and enhanced expression of downstream targets like MDM2 and the cell cycle inhibitor p21 (Waf1/Cip1).[1][5]

-

Apoptosis Induction: The compound activates the intrinsic and extrinsic apoptosis pathways, evidenced by the activation of caspases-3, -8, and -9.[1]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, particularly at the G2/M phase.[1][3]

-

Hippo Signaling Pathway: In cholangiocarcinoma cells, this compound has been found to induce anti-tumor effects by targeting the Hippo signaling pathway through the upregulation of specific microRNAs.[6]

Preclinical Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines and in vivo models.

Table 2: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| SNU-1196 | Cholangiocarcinoma | 0.63 | 72 hours | [1] |

| SNU-1196/GR | Gemcitabine-Resistant Cholangiocarcinoma | 0.93 | 72 hours | [1] |

| SNU-308 | Cholangiocarcinoma | 1.80 | 72 hours | [1] |

In Vivo Studies:

In a xenograft model of cholangiocarcinoma, this compound administered orally at 30 mg/kg/day for 7 days attenuated tumor growth and was found to be synergistic with other chemotherapies.[1][6]

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, primarily in combination with other anti-cancer agents, for the treatment of various solid tumors, including pancreatic adenocarcinoma.

Table 3: Summary of Key Clinical Trial Data for this compound

| Trial Phase | Cancer Type | Combination Therapy | Key Efficacy Endpoints | Results | Reference |

| Phase I/II | Advanced Pancreatic Ductal Adenocarcinoma (PDAC) | Gemcitabine and Erlotinib | Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), Progression-Free Survival (PFS) | ORR: 25.0%, DCR: 93.8%, Median OS: 8.6 months, Median PFS: 5.3 months | [5][7][8] |

| Phase Ib | Metastatic Pancreatic Adenocarcinoma (mPDAC) | Capecitabine | Safety, Tolerability, Recommended Phase 2 Dose (RP2D) | RP2D of this compound established at 250 mg/m². Stable disease observed in 65% of patients. | [9][10] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells at a density of 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[2]

-

Treatment: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[3]

-

Staining: Stain the cellular DNA with a solution containing propidium iodide (PI) and RNase (to prevent staining of RNA).[3]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blotting

This technique is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse cells treated with this compound to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., acetylated-H3, p53, p21, caspases).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound (CG-200745) is a promising pan-HDAC inhibitor with a well-defined chemical structure and mechanism of action. Preclinical studies have consistently demonstrated its potent anti-tumor activity across various cancer types, and clinical trials have shown encouraging results, particularly in combination therapies for pancreatic cancer. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. e-trd.org [e-trd.org]

- 3. Epigenetic Modulation with HDAC Inhibitor CG200745 Induces Anti-Proliferation in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. A phase I/II study of this compound combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CG200745, an HDAC inhibitor, induces anti-tumour effects in cholangiocarcinoma cell lines via miRNAs targeting the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A phase I/II study of this compound combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharmaboardroom.com [biopharmaboardroom.com]

- 10. ascopubs.org [ascopubs.org]

Ivaltinostat (CG-200745): A Technical Guide on its Effects on Histone H3 and Tubulin Deacetylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2][3] As a hydroxamate-based HDAC inhibitor, its mechanism of action involves binding to the zinc-containing catalytic pocket of HDAC enzymes, leading to their inhibition.[1][2][3] This inhibition results in the hyperacetylation of both histone and non-histone proteins. This technical guide provides an in-depth overview of this compound's effects on two key substrates: histone H3 and α-tubulin. The document details the quantitative inhibitory effects of this compound, provides comprehensive experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of histone deacetylases (HDACs). This leads to an increase in the acetylation levels of various protein substrates, including histones and α-tubulin.

Inhibition of Histone H3 Deacetylation

By inhibiting class I and II HDACs, this compound prevents the removal of acetyl groups from lysine residues on the N-terminal tail of histone H3. This increased acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, resulting in the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[4][5]

Inhibition of α-Tubulin Deacetylation

This compound also inhibits HDAC6, a class IIb HDAC primarily located in the cytoplasm. A key substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, which is associated with increased microtubule stability. This can disrupt the dynamic instability of microtubules, which is crucial for various cellular processes, including cell division, intracellular transport, and cell migration.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

In Vitro IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| SNU-1196 | Cholangiocarcinoma | 0.63 | [1] |

| SNU-1196/GR | Cholangiocarcinoma | 0.93 | [1] |

| SNU-308 | Cholangiocarcinoma | 1.80 | [1] |

Clinical Dosage

| Clinical Phase | Cancer Type | Recommended Phase 2 Dose (RP2D) | Reference(s) |

| Phase II | Pancreatic Adenocarcinoma | 250 mg/m² | [6] |

Signaling Pathways and Workflows

This compound-Induced p53-Mediated Apoptosis

This compound's inhibition of HDACs leads to the accumulation of acetylated p53, a critical tumor suppressor protein. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, including p21 (CDKN1A) and MDM2. The induction of p21 leads to cell cycle arrest, while the activation of pro-apoptotic genes like BAX and PUMA initiates the intrinsic apoptotic pathway.

Caption: this compound-induced p53-mediated apoptotic pathway.

Experimental Workflow: Assessing Histone H3 Acetylation

The following diagram illustrates a typical workflow for investigating the effect of this compound on histone H3 acetylation in a cancer cell line.

Caption: Experimental workflow for assessing histone H3 acetylation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound.

Western Blot Analysis of Acetylated Histone H3 and α-Tubulin

This protocol is adapted from standard western blotting procedures and information from studies involving HDAC inhibitors.[7]

5.1.1 Materials

-

Cancer cell line of interest

-

This compound (CG-200745)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetyl-Histone H3 (Lys9/14)

-

Mouse anti-Histone H3 (total)

-

Rabbit anti-acetyl-α-Tubulin (Lys40)

-

Mouse anti-α-Tubulin

-

Mouse anti-β-Actin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Goat anti-rabbit IgG-HRP

-

Goat anti-mouse IgG-HRP

-

-

Tris-buffered saline with Tween 20 (TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system

5.1.2 Procedure

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 9.

-

Detection: Add chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated protein to the total protein.

In Vitro HDAC Activity Assay

This is a general protocol for a fluorometric HDAC activity assay.[8][9]

5.2.1 Materials

-

This compound (CG-200745)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HeLa nuclear extract (as a source of HDACs)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplate

-

Fluorometric plate reader

5.2.2 Procedure

-

Prepare Reagents: Prepare serial dilutions of this compound and the control inhibitor (TSA) in HDAC assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HDAC assay buffer

-

HeLa nuclear extract

-

This compound dilution or control

-

-

Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction and Develop Signal: Add the developer solution to each well to stop the HDAC reaction and generate the fluorescent signal.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the effect of this compound on cell proliferation.

5.3.1 Materials

-

Cancer cell line of interest

-

This compound (CG-200745)

-

Cell culture medium and supplements

-

96-well clear microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

5.3.2 Procedure

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent pan-HDAC inhibitor that effectively increases the acetylation of both histone H3 and α-tubulin. This dual action disrupts critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its isoform selectivity and a more detailed quantitative analysis of its impact on histone and tubulin acetylation will provide a deeper understanding of its therapeutic potential.

References

- 1. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase I/II study of this compound combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.co.jp [abcam.co.jp]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Efficacy of Ivaltinostat in Prostate Cancer Cell Lines: A Technical Guide

Executive Summary

Ivaltinostat (formerly known as CG-200745) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity in various cancer models, including prostate cancer. This technical guide provides an in-depth overview of the in vitro studies of this compound in prostate cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, efficacy, and associated experimental protocols. The compiled data indicates that this compound inhibits the growth of both androgen-sensitive (LNCaP) and androgen-insensitive (DU145, PC3) prostate cancer cells by inducing cell cycle arrest and apoptosis. Mechanistically, this compound's effects are linked to the hyperacetylation of histones and non-histone proteins, such as p53, leading to the activation of downstream pro-apoptotic and cell cycle regulatory pathways. Furthermore, preclinical evidence suggests a synergistic anti-tumor effect when this compound is combined with conventional therapies like docetaxel and radiation. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a hydroxamate-based pan-HDAC inhibitor.[1] Its chemical structure allows it to bind to the zinc-containing catalytic domain of HDAC enzymes, thereby inhibiting their deacetylase activity.[2] By preventing the removal of acetyl groups from lysine residues on histone and non-histone proteins, this compound modulates gene expression and protein function, ultimately leading to anti-cancer effects such as apoptosis and cell cycle arrest.[1][2]

In Vitro Efficacy in Prostate Cancer Cell Lines

This compound has been shown to inhibit the growth of a panel of human prostate cancer cell lines, including the androgen-sensitive LNCaP cell line and the androgen-insensitive DU145 and PC3 cell lines.[2]

Cell Viability and Growth Inhibition

Table 1: Effect of this compound on Prostate Cancer Cell Growth

| Cell Line | Androgen Sensitivity | Observed Effect of this compound (0.01-100 µM, 48 hours) |

| LNCaP | Sensitive | Growth inhibition[2] |

| DU145 | Insensitive | Growth inhibition[2] |

| PC3 | Insensitive | Growth inhibition[2] |

Induction of Apoptosis

This compound induces apoptosis in prostate cancer cells, as evidenced by an increase in the sub-G1 cell population and the activation of key apoptotic proteins.[2] Treatment with this compound at concentrations of 1 and 10 µM for 24 and 48 hours resulted in an increased sub-G1 fraction, indicative of apoptotic cells.[2] This apoptotic response is mediated through the activation of caspase-9, caspase-3, and caspase-8.[2]

Table 2: Pro-Apoptotic Effects of this compound in Prostate Cancer Cell Lines

| Cell Line | Treatment | Key Observations |

| LNCaP | 1, 10 µM this compound (24, 48h) | Increased sub-G1 population, activation of caspase-9, -3, and -8.[2] |

| DU145 | 1, 10 µM this compound (24, 48h) | Increased sub-G1 population, activation of caspase-9, -3, and -8.[2] |

| PC3 | 1, 10 µM this compound (24, 48h) | Increased sub-G1 population, activation of caspase-9, -3, and -8.[2] |

Cell Cycle Arrest

In non-small cell lung cancer cells, this compound has been shown to induce a significant increase in the G2/M phase of the cell cycle.[2] While specific quantitative data for cell cycle distribution in prostate cancer cell lines is not detailed in the provided search results, HDAC inhibitors are generally known to cause cell cycle arrest.[3]

Mechanism of Action

Histone Deacetylase Inhibition

This compound's primary mechanism of action is the inhibition of HDAC enzymes. This leads to the accumulation of acetylated histone H3 and tubulin in prostate cancer cells, which is a hallmark of HDAC inhibitor activity.[2]

p53 Acetylation and Pathway Activation

This compound has been shown to increase the acetylation of the tumor suppressor protein p53. This post-translational modification enhances p53's stability and transcriptional activity, leading to the upregulation of its target genes, including the cell cycle inhibitor p21Waf1/Cip1 and the p53 negative regulator MDM2.[2]

Modulation of Apoptosis-Related Proteins

In combination with docetaxel, this compound treatment has been shown to decrease the expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL in DU145 cells.[2] This contributes to the synergistic induction of apoptosis.

Combination Therapies

Combination with Docetaxel

Pre-treatment of DU145 cells with docetaxel followed by this compound resulted in synergistic cytotoxicity.[2] This combination led to an increased apoptotic sub-G1 population, enhanced caspase activation, and increased tubulin acetylation compared to either agent alone.[2]

Table 3: Synergistic Effects of this compound and Docetaxel in DU145 Cells

| Treatment | Effect on Cell Viability | Effect on Apoptosis |

| Docetaxel alone | Inhibition | Induction |

| This compound alone | Inhibition | Induction |

| Docetaxel + this compound | Synergistic inhibition | Enhanced induction[2] |

Combination with Radiation

The combination of the HDAC inhibitor CG-745 (this compound) with radiation has been shown to enhance the repressive effect on PC-3 cell growth. This was demonstrated through both CCK-8 and colony formation assays. The combination treatment significantly increased the percentage of cells in the S phase and promoted radiation-induced apoptosis.

Table 4: Radiosensitizing Effects of this compound in PC-3 Cells

| Treatment | Effect on Cell Growth | Effect on Cell Cycle | Effect on Apoptosis |

| Radiation alone | Inhibition | S phase arrest | Induction |

| This compound alone | Inhibition | - | Induction |

| Radiation + this compound | Enhanced inhibition | Increased S phase arrest | Enhanced induction |

Experimental Protocols

Cell Viability Assay (MTT/WST-1 Assay)

-

Cell Seeding: Plate prostate cancer cells (LNCaP, DU145, or PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Acetylated Histones

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total histone H3 or β-actin as a loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[4]

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The preclinical in vitro data strongly support the potential of this compound as a therapeutic agent for prostate cancer. Its ability to inhibit the growth of both androgen-sensitive and -insensitive prostate cancer cells, induce apoptosis through the activation of the intrinsic and extrinsic pathways, and modulate key regulatory proteins like p53, underscores its multi-faceted anti-tumor activity. Furthermore, the synergistic effects observed in combination with docetaxel and radiation highlight its potential to enhance the efficacy of standard-of-care treatments for prostate cancer. Further investigation is warranted to establish optimal dosing and combination strategies for clinical translation.

References

- 1. A phase I/II study of this compound combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Ivaltinostat's Efficacy in Overcoming Gemcitabine Resistance in Pancreatic Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evidence supporting the efficacy of Ivaltinostat (formerly known as CG200745), a pan-histone deacetylase (HDAC) inhibitor, in circumventing gemcitabine resistance in pancreatic cancer cells. The data presented herein is collated from peer-reviewed research, providing a comprehensive resource for understanding the mechanism of action and potential therapeutic utility of this compound in this challenging malignancy.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dismal prognosis, largely attributable to its profound resistance to standard-of-care chemotherapeutics like gemcitabine. This compound has emerged as a promising agent capable of re-sensitizing resistant pancreatic cancer cells to gemcitabine. Preclinical studies have demonstrated that this compound exerts a synergistic anti-tumor effect when combined with gemcitabine. The primary mechanisms of action include the induction of apoptosis, modulation of histone acetylation, and the downregulation of drug efflux pumps, collectively contributing to the overcoming of gemcitabine resistance. This document provides a detailed summary of the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the efficacy of this compound in gemcitabine-sensitive and -resistant pancreatic cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine

| Cell Line | Resistance Status | This compound IC50 (µM) | Gemcitabine IC50 (µM) | Fold-Resistance to Gemcitabine |

| Cfpac-1 | Parental | 10.7 | 0.024 | - |

| Cfpac-1 | Gemcitabine-Resistant | 9.8 | 0.595 | 24.8 |

| HPAC | Parental | 7.4 | 0.965 | - |

| HPAC | Gemcitabine-Resistant | 6.8 | 7.654 | 7.9 |

Data extracted from a study on the effects of CG200745 (this compound)[1]. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Treatment | Cleaved Caspase-3 | Cleaved PARP | Acetylated Histone H3 |

| BxPC3 | This compound + Gemcitabine/Erlotinib | Increased | Increased | Increased |

Qualitative data from Western blot analysis indicates an increase in the expression of apoptotic markers and histone acetylation following treatment with this compound in combination with gemcitabine and erlotinib[1].

Table 3: Effect of this compound on Drug Efflux Pump Expression in Gemcitabine-Resistant Cells

| Cell Line | Treatment | MRP3 mRNA Level | MRP4 mRNA Level | MRP4 Protein Level |

| Cfpac-1 (Gem-Res) | This compound | Decreased | Decreased | Significantly Reduced |

| HPAC (Gem-Res) | This compound | Decreased | Decreased | Significantly Reduced |

This compound treatment was shown to reduce the expression of the multidrug resistance proteins MRP3 and MRP4 at both the mRNA and protein levels in gemcitabine-resistant pancreatic cancer cell lines[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Establishment of Gemcitabine-Resistant Cell Lines

Gemcitabine-resistant pancreatic cancer cell lines (Cfpac-1 and HPAC) were established by continuous exposure to escalating concentrations of gemcitabine over a period of several months. The parental cell lines were initially cultured in standard growth medium supplemented with a low dose of gemcitabine. The concentration of gemcitabine was gradually increased in a stepwise manner as the cells developed resistance and were able to proliferate. The resistant phenotype was confirmed by determining the IC50 of gemcitabine in the resistant lines compared to the parental lines.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Pancreatic cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound, gemcitabine, or a combination of both for 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The formazan crystals formed by viable cells were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

-

The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

The induction of apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

BxPC3 cells were treated with this compound, gemcitabine, erlotinib, or combinations thereof for 72 hours.

-

Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

The cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were considered to be in late apoptosis or necrosis.

Western Blot Analysis

The expression levels of various proteins were determined by Western blotting.

-

Cells were treated as required, and total protein was extracted using a lysis buffer.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membranes were blocked and then incubated with primary antibodies against cleaved caspase-3, PARP, acetylated histone H3, and MRP4. An antibody against a housekeeping gene (e.g., GAPDH or β-actin) was used as a loading control.

-

After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described.

Caption: Mechanism of this compound in overcoming gemcitabine resistance.

Caption: Workflow for assessing this compound's in vitro efficacy.

Conclusion

The preclinical data strongly suggest that this compound is a potent HDAC inhibitor with significant activity in gemcitabine-resistant pancreatic cancer cells. Its ability to induce apoptosis and downregulate drug efflux pumps provides a strong rationale for its clinical development in combination with gemcitabine for the treatment of pancreatic cancer. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to address the significant unmet medical need in this disease. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.

References

Methodological & Application

Application Notes: Ivaltinostat In Vitro Cell Proliferation Assay

Introduction

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[2] In many cancer types, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3][4] this compound inhibits the catalytic activity of HDACs, resulting in the accumulation of acetylated histones.[3] This leads to a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, such as p53.[3][5] The subsequent accumulation of p53 can trigger cell cycle arrest and apoptosis, thereby inhibiting tumor growth.[3][5]

These application notes provide a detailed protocol for determining the anti-proliferative effects of this compound on cancer cell lines in vitro using a colorimetric proliferation assay such as the MTT or WST-1 assay.

Mechanism of Action of this compound

This compound functions as a pan-HDAC inhibitor, targeting the zinc-containing catalytic pocket of these enzymes.[1] By inhibiting HDACs, this compound prevents the deacetylation of histones and other non-histone proteins like tubulin.[1] A key consequence of this inhibition is the increased acetylation and subsequent accumulation of the tumor suppressor protein p53.[1][5] This leads to the transactivation of p53 target genes, including p21(Waf1/Cip1), a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, and MDM2.[1] Ultimately, this cascade of events results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Experimental Protocols

Cell Proliferation Assay Using WST-1

This protocol outlines a method for assessing the effect of this compound on the proliferation of cancer cells. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells, which is directly correlated with cell number.

Materials

-

Cancer cell line of interest (e.g., LNCaP, DU145, PC3, Calu6)[1]

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (powder or stock solution in DMSO)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

WST-1 reagent

-

Microplate reader (450 nm wavelength)

-

Humidified incubator (37°C, 5% CO2)

Procedure

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Wash cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

This compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).[1] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.

-

-

Incubation:

-

Return the plate to the humidified incubator and incubate for the desired time period (e.g., 48 or 72 hours).[1]

-

-

WST-1 Assay:

-

After the incubation period, add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Gently shake the plate for 1 minute to ensure a homogenous mixture.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 650 nm if desired.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all sample readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells) using the formula:

-

% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

-

-

Plot the percentage of viability against the log of this compound concentration.

-

Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).

-

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature. These values demonstrate the potent anti-proliferative activity of this compound across different cancer types.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| SNU-1196 | Cholangiocarcinoma | 72 hours | 0.63 |

| SNU-1196/GR | Cholangiocarcinoma | 72 hours | 0.93 |

| SNU-308 | Cholangiocarcinoma | 72 hours | 1.80 |

Table derived from in vitro studies on cholangiocarcinoma cells.[1]

Note: IC50 values can vary depending on the specific cell line, assay conditions, and incubation time.[6][7] It is crucial to determine the IC50 experimentally for the specific cell line and conditions used in your research. The data presented here are for reference only.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Facebook [cancer.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. A phase I/II study of this compound combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Determining Ivaltinostat IC50 Values in Diverse Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivaltinostat (also known as CG-200745) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of cancer models. This document provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Detailed protocols for determining IC50 values using common cell viability assays, specifically the MTT and CCK-8 assays, are provided to ensure reproducibility. Furthermore, the underlying signaling pathway of this compound's mechanism of action is illustrated, offering insights into its therapeutic potential.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is frequently observed in cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis. This compound, a novel pan-HDAC inhibitor, counteracts this by preventing the deacetylation of histones, leading to chromatin relaxation and the re-expression of silenced genes.[1][2] A key mechanism of this compound's anti-cancer effect involves the acetylation of the tumor suppressor protein p53, which leads to its accumulation and the subsequent transactivation of its target genes, including the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1).[2][3] This cascade ultimately induces cell cycle arrest and apoptosis in cancer cells. This document summarizes the cytotoxic efficacy of this compound across a panel of cancer cell lines and provides detailed methodologies for its evaluation.

This compound IC50 Values in Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Prostate Cancer | LNCaP | 1.7 | [3] |

| DU145 | 2.2 | [3] | |

| PC3 | 8.4 | [3] | |

| Cholangiocarcinoma | SNU-1196 | 0.63 | [3] |

| SNU-1196/GR | 0.93 | [3] | |

| SNU-308 | 1.80 | [3] | |

| Non-Small Cell Lung Cancer | Calu6 | Proliferation reduced to 40% at 10 µM (48h) | [3] |

| A549 | Lower than SAHA | [4] | |

| H460 | Lower than SAHA | [4] |

Signaling Pathway of this compound

This compound exerts its anti-tumor effects primarily through the inhibition of HDACs, leading to the hyperacetylation of both histone and non-histone proteins. A critical target is the p53 tumor suppressor protein. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of p21. The p21 protein, in turn, inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest, and can also directly induce apoptosis.

Caption: this compound inhibits HDACs, leading to p53 acetylation, p21 activation, and subsequent cell cycle arrest and apoptosis.

Experimental Protocols

Workflow for IC50 Determination

The general workflow for determining the IC50 value of this compound involves cell seeding, treatment with a serial dilution of the compound, incubation, assessment of cell viability using a colorimetric assay, and data analysis to calculate the IC50 value.

Caption: General workflow for determining the IC50 value of this compound using cell-based assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (CG-200745)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently for 10 minutes.[5]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: CCK-8 Assay for Cell Viability

The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of cell viability. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give an orange-colored formazan dye that is soluble in the culture medium. The amount of the formazan dye generated by the activity of dehydrogenases in cells is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (CG-200745)

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension (typically 5,000 cells/well) in a 96-well plate.[7][8] Pre-incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[8]

-

Drug Treatment: Add 10 µL of various concentrations of this compound to the plate.[8]

-

Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.[8]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate, being careful not to introduce bubbles.[8]

-

Incubation: Incubate the plate for 1-4 hours in the incubator.[8]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][9]

-

Data Analysis: Calculate the cell viability percentage using the formula: [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100%. Plot a dose-response curve to determine the IC50 value.

Conclusion

This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines, with IC50 values varying depending on the specific cancer type and cellular context. The provided protocols for MTT and CCK-8 assays offer standardized methods for researchers to determine the cytotoxic effects of this compound in their own experimental systems. The elucidation of its mechanism of action through the p53/p21 signaling pathway provides a strong rationale for its continued investigation as a promising anti-cancer therapeutic agent. Further studies are warranted to expand the IC50 profiling to a broader array of cancer cell lines and to explore its efficacy in in vivo models.

References

- 1. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 2. A phase I/II study of this compound combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 9. Determination of IC50 by CCK8 assay [bio-protocol.org]

Application Notes and Protocols for Detecting Histone Acetylation Following Ivaltinostat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivaltinostat (formerly CG200745) is a pan-histone deacetylase (HDAC) inhibitor that has shown promise in preclinical and clinical studies for various cancers.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3] This document provides a detailed protocol for utilizing Western blotting to detect and quantify changes in histone acetylation in response to this compound treatment.

Mechanism of Action of this compound

This compound functions by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity.[4] This inhibition leads to an accumulation of acetylated histones, particularly on H3 and H4, which is a key biomarker of HDAC inhibitor activity.[1][5] The resulting "open" chromatin structure allows for the expression of genes that can suppress tumor growth.

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and tumor suppression.

Experimental Protocol: Western Blot for Histone Acetylation

This protocol outlines the steps for treating cells with this compound, extracting histones, and performing a Western blot to detect changes in histone acetylation.

Materials

-

Cell culture reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Triton Extraction Buffer (TEB): 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS

-

0.2 N Hydrochloric acid (HCl)

-

Tris-HCl (pH 8.0)

-

SDS-PAGE gels (15% recommended for better histone resolution)[6][7]

-

PVDF membrane (0.2 µm pore size recommended for optimal histone retention)[8]

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

-

Histone Extraction (Acid Extraction Method): [9][10][11]

-

Wash cells with ice-cold PBS.

-

Lyse cells by adding Triton Extraction Buffer (TEB) and incubating on a rotator at 4°C for 10 minutes.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

-

Discard the supernatant and wash the nuclear pellet with TEB, then centrifuge again.

-

Resuspend the pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C and collect the supernatant containing the histones.

-

Neutralize the histone extract with Tris-HCl (pH 8.0).

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Dilute equal amounts of protein in 2x SDS loading buffer and boil at 95°C for 5 minutes.[12]

-

Separate the histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.[6][7]

-

Transfer the separated proteins to a 0.2 µm PVDF membrane.[8]

-

Block the membrane with blocking buffer for 1-2 hours at room temperature.[12]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 2 hours at room temperature.[12]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Presentation: Quantitative Parameters

| Parameter | Recommended Value/Range | Citation |

| This compound Treatment | ||

| Concentration | 0.1 - 1 µM (cell line dependent) | [5] |

| Duration | 3 - 48 hours | [5] |

| Histone Extraction | ||

| Lysis Buffer | Triton Extraction Buffer (TEB) | [9][10] |

| Extraction Method | 0.2 N HCl overnight at 4°C | [9][10] |

| Western Blotting | ||

| Protein Loading | 10 - 20 µg per lane | [6][13] |

| Gel Percentage | 15% SDS-PAGE | [6][7] |

| Membrane Type | 0.2 µm PVDF | [8] |

| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | [12] |

| Primary Antibodies | ||

| Anti-acetyl-Histone H3 | 1:1000 - 1:2000 | [6][12] |

| Anti-acetyl-Histone H4 | Varies by manufacturer | [14] |

| Anti-Histone H3 (Loading Control) | Varies by manufacturer | [13] |

| Primary Antibody Incubation | 2 hours at RT or overnight at 4°C | [12] |

| Secondary Antibody | ||

| HRP-conjugated anti-rabbit/mouse IgG | Varies by manufacturer | |

| Secondary Antibody Incubation | 1 hour at RT |

Experimental Workflow

Caption: Workflow for Western blot analysis of histone acetylation after this compound treatment.

Conclusion

This protocol provides a robust framework for assessing the impact of this compound on histone acetylation. Accurate detection and quantification of this post-translational modification are crucial for understanding the molecular mechanism of this compound and for its continued development as a therapeutic agent. Researchers should optimize parameters such as antibody concentrations and incubation times for their specific experimental systems.

References

- 1. A phase I/II study of this compound combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Histone extraction for western blot analysis [bio-protocol.org]

- 11. epigentek.com [epigentek.com]

- 12. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-acetyl-Histone H3 Antibody | 06-599 [merckmillipore.com]

- 14. pubcompare.ai [pubcompare.ai]

Combination therapy protocol for Ivaltinostat and gemcitabine in vitro

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the in vitro evaluation of a combination therapy involving Ivaltinostat (a pan-histone deacetylase inhibitor) and Gemcitabine (a nucleoside analog). The primary objective of this protocol is to assess the synergistic cytotoxic effects of this drug combination on cancer cell lines, particularly those of pancreatic origin. Preclinical studies have indicated that this compound can enhance the chemosensitivity of cancer cells to Gemcitabine, suggesting a potential for a potent combination therapy.[1][2] this compound is known to induce the expression of apoptotic proteins, which may contribute to its synergistic effect with Gemcitabine.[1][2]

Mechanism of Action

-

This compound: As a pan-histone deacetylase (HDAC) inhibitor, this compound increases the acetylation of histones and other proteins, leading to the relaxation of chromatin structure and modulation of gene expression. This can result in the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[1]

-

Gemcitabine: This nucleoside analog is a prodrug that, once intracellularly phosphorylated, inhibits DNA synthesis by competing with deoxycytidine triphosphate (dCTP) for incorporation into DNA and by inhibiting ribonucleotide reductase. This leads to S-phase arrest and the induction of apoptosis.

The combination of these two agents is hypothesized to work synergistically, with this compound's epigenetic modulation potentially priming cancer cells to be more susceptible to the DNA-damaging effects of Gemcitabine.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine in Pancreatic Cancer Cell Lines

| Cell Line | Drug | IC50 |

| PANC-1 | Gemcitabine | 48.55 ± 2.30 nM |

| MIA PaCa-2 | Gemcitabine | 25.00 ± 0.47 nM |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the cytotoxic effects of this compound and Gemcitabine, both individually and in combination, on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Gemcitabine (stock solution in sterile water or PBS)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare serial dilutions of this compound and Gemcitabine in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.

-

Treatment:

-

Single Agent: Add 100 µL of the diluted single drug solutions to the respective wells.

-

Combination Therapy: Add 50 µL of each diluted drug to the appropriate wells for the combination treatment.

-

Control: Add 100 µL of medium with the corresponding concentration of DMSO (for this compound) or sterile water/PBS (for Gemcitabine) to the control wells.

-

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combination using software such as GraphPad Prism. The combination index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound and Gemcitabine.

Materials:

-

Pancreatic cancer cell lines

-

6-well plates

-

This compound and Gemcitabine

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, Gemcitabine, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the drug combination on cell cycle progression.

Materials:

-

Pancreatic cancer cell lines

-

6-well plates

-

This compound and Gemcitabine

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to investigate the molecular mechanisms underlying the observed effects on apoptosis and the cell cycle.

Materials:

-

Pancreatic cancer cell lines

-

This compound and Gemcitabine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p21, Cyclin D1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells as described previously, then lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins.

Mandatory Visualizations

Caption: Experimental workflow for in vitro combination therapy.

Caption: Putative signaling pathway for this compound and Gemcitabine.

References

- 1. A phase I/II study of this compound combined with gemcitabine and erlotinib in patients with untreated locally advanced or metastatic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSE189724 - A Phase I/II Study of this compound Combined with Gemcitabine and Erlotinib in Patients with Untreated Locally Advanced or Metastatic Pancreatic Adenocarcinoma - OmicsDI [omicsdi.org]

Application Notes and Protocols: Preparing Ivaltinostat Stock Solutions for Cell Culture Experiments

Introduction

Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting the deacetylation of proteins, including histones H3 and tubulin, this compound plays a critical role in epigenetic regulation.[1][2] Its mechanism of action involves the induction of p53 accumulation, leading to the transactivation of downstream targets like p21 and MDM2, ultimately resulting in apoptosis in cancer cells.[1][2] Accurate preparation of this compound stock and working solutions is crucial for obtaining reproducible and reliable results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound in a research laboratory setting.

Physicochemical and Biological Data

Properly handling this compound begins with understanding its key properties. The data below has been compiled for the standard form of this compound. Note that a formic salt of this compound also exists, which may have different properties, such as enhanced solubility and a different molecular weight (473.56 g/mol ).[1][3] Researchers should always confirm the specific form of the compound they are using.

| Property | Value |

| Molecular Formula | C₂₄H₃₃N₃O₄ |

| Molecular Weight | 427.54 g/mol [2][4][5] |

| Appearance | White to off-white powder |

| Primary Solvent | Dimethyl Sulfoxide (DMSO)[2][6] |

| In Vitro IC₅₀ Range | 0.63 - 1.80 µM for various cholangiocarcinoma cell lines[1][7] |

| Effective Concentration Range | 0.01 µM to 100 µM in various cancer cell lines (e.g., prostate, lung)[1][7] |

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be stored for long-term use.

Materials and Equipment:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or cryogenic vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.28 mg of this compound.

-

Calculation:

-

Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 427.54 g/mol = 0.0042754 g = 4.28 mg

-

-

-

Dissolution: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL for 4.28 mg) to the tube.

-

Solubilization: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can aid dissolution.[6] Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryogenic vials.[6]

-

Long-term Storage: Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[2][7]

Workflow for this compound Stock Preparation

Caption: Workflow for preparing a 10 mM this compound stock solution.

2. Preparation of Working Solutions for Cell Culture